

Application of Posaconazole-D5 in Fungal Infection Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Posaconazole-D5

Cat. No.: B2521559

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Posaconazole-D5**, a deuterated analog of the broad-spectrum antifungal agent Posaconazole, in fungal infection research. Its primary application lies in serving as an ideal internal standard for the accurate quantification of Posaconazole in biological matrices, which is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and pharmacodynamic (PD) studies.

Introduction to Posaconazole

Posaconazole is a second-generation triazole antifungal agent with potent activity against a wide range of fungi, including *Aspergillus* and *Candida* species, as well as zygomycetes.^{[1][2][3]} It is used for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients.^{[2][4][5]} Due to variable absorption and potential for drug-drug interactions, monitoring its concentration in plasma is often necessary to ensure therapeutic efficacy and avoid toxicity.^{[6][7][8][9]}

Role of Posaconazole-D5

Posaconazole-D5 is a stable isotope-labeled version of Posaconazole, where five hydrogen atoms have been replaced with deuterium. This modification makes it an excellent internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-

tandem mass spectrometry (LC-MS/MS). Since its chemical and physical properties are nearly identical to Posaconazole, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling precise and accurate quantification of Posaconazole in complex biological samples like plasma.[\[10\]](#)[\[11\]](#)

Key Applications of Posaconazole-D5

- **Therapeutic Drug Monitoring (TDM):** Ensuring that Posaconazole concentrations are within the therapeutic range is critical for clinical success. **Posaconazole-D5** is used as an internal standard in LC-MS/MS assays to accurately measure trough plasma concentrations in patients.[\[6\]](#)[\[12\]](#) Target trough concentrations are generally >0.7 mg/L for prophylaxis and >1.0-1.25 mg/L for the treatment of active infections, although these can vary.[\[8\]](#)[\[12\]](#)[\[13\]](#)
- **Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:** **Posaconazole-D5** is essential for delineating the absorption, distribution, metabolism, and excretion (ADME) profile of Posaconazole.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) Accurate concentration measurements are vital for determining key PK parameters such as C_{max} (maximum concentration), AUC (area under the curve), and elimination half-life, and for establishing their relationship with antifungal efficacy (PK/PD).[\[14\]](#)[\[16\]](#)
- **Bioequivalence and Drug Interaction Studies:** In the development of new formulations of Posaconazole, bioequivalence studies are required. **Posaconazole-D5** facilitates the precise measurement of plasma concentrations needed for these comparative studies.[\[15\]](#) It is also used in studies investigating the impact of co-administered drugs on Posaconazole levels, which is particularly important given that Posaconazole is a potent inhibitor of the CYP3A4 enzyme.[\[9\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Data Presentation

Table 1: Exemplary LC-MS/MS Parameters for Posaconazole Quantification using Posaconazole-D5

Parameter	Value
Chromatography	
LC System	UPLC or HPLC system
Column	C18 column (e.g., 50 mm × 2.0 mm, 5 μm)[10]
Mobile Phase	Acetonitrile, water, and formic acid (e.g., 55:45:0.1, v/v/v)[10][11]
Flow Rate	0.25 mL/min[10][11]
Injection Volume	10 μL[10]
Run Time	~3.0 min[10]
Mass Spectrometry	
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Monitored Transition (Posaconazole)	m/z 701.5 → 683.3[10]
Monitored Transition (Posaconazole-D5)	m/z 705.5 → 687.3 (representative)[10]
Declustering Potential	80 V[10]
Collision Energy	46 eV for Posaconazole[10]

Table 2: Pharmacokinetic Parameters of Posaconazole (Oral Formulations)

Parameter	Oral Suspension (Fasted)	Oral Suspension (High-Fat Meal)	Delayed-Release Tablet
C _{max} (ng/mL)	Variable, often low	Significantly increased	Higher and more consistent than suspension[15]
AUC (h·ng/mL)	Variable	Increased ~4-fold[17]	Higher and more consistent than suspension[15]
T _{max} (hours)	~5	Delayed	~3-5[18]
Half-life (hours)	~35[18]	~35[18]	~35[18]

Experimental Protocols

Protocol 1: Quantification of Posaconazole in Human Plasma using LC-MS/MS with Posaconazole-D5 Internal Standard

1. Materials and Reagents:

- Posaconazole analytical standard
- **Posaconazole-D5** internal standard (IS)
- HPLC-grade methanol, acetonitrile, and formic acid
- Deionized water
- Blank human plasma
- Vortex mixer, centrifuge, and autosampler vials

2. Preparation of Stock and Working Solutions:

- Prepare primary stock solutions of Posaconazole (100 µg/mL) and **Posaconazole-D5** (e.g., 100 µg/mL) in methanol.[10]

- Prepare a working standard solution of **Posaconazole-D5** (e.g., 1 µg/mL) by diluting the stock solution with methanol.[10]
- Prepare calibration standards by spiking blank human plasma with appropriate volumes of Posaconazole working solution to achieve a concentration range of 2-1000 ng/mL.[10][11]
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

- To a 100 µL aliquot of plasma sample, calibrator, or QC, add a specified volume of the **Posaconazole-D5** working solution.
- Add 300-600 µL of acetonitrile to precipitate plasma proteins.[10]
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins. [22]
- Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Set up the LC-MS/MS system with the parameters outlined in Table 1.
- Inject the prepared samples.
- Acquire data in Multiple Reaction Monitoring (MRM) mode for the specific transitions of Posaconazole and **Posaconazole-D5**.

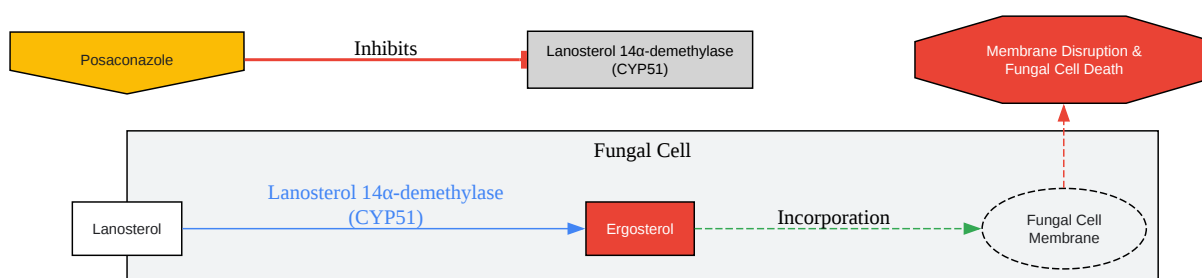
5. Data Analysis:

- Integrate the peak areas for both the analyte (Posaconazole) and the internal standard (**Posaconazole-D5**).
- Calculate the peak area ratio (Posaconazole/**Posaconazole-D5**).

- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Determine the concentration of Posaconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Posaconazole's Mechanism of Action

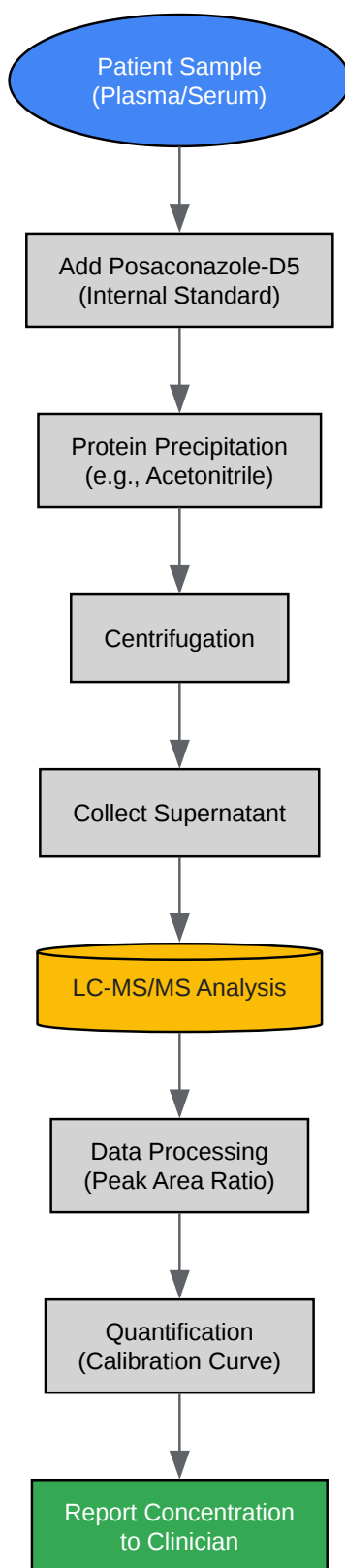


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Caption: Posaconazole inhibits ergosterol synthesis, leading to fungal cell membrane disruption.

Posaconazole's primary mechanism of action involves the inhibition of the enzyme lanosterol 14 α -demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.^{[14][18][23][24]} This disruption of ergosterol production leads to increased membrane permeability and ultimately, fungal cell death.^[23]

Experimental Workflow for TDM of Posaconazole

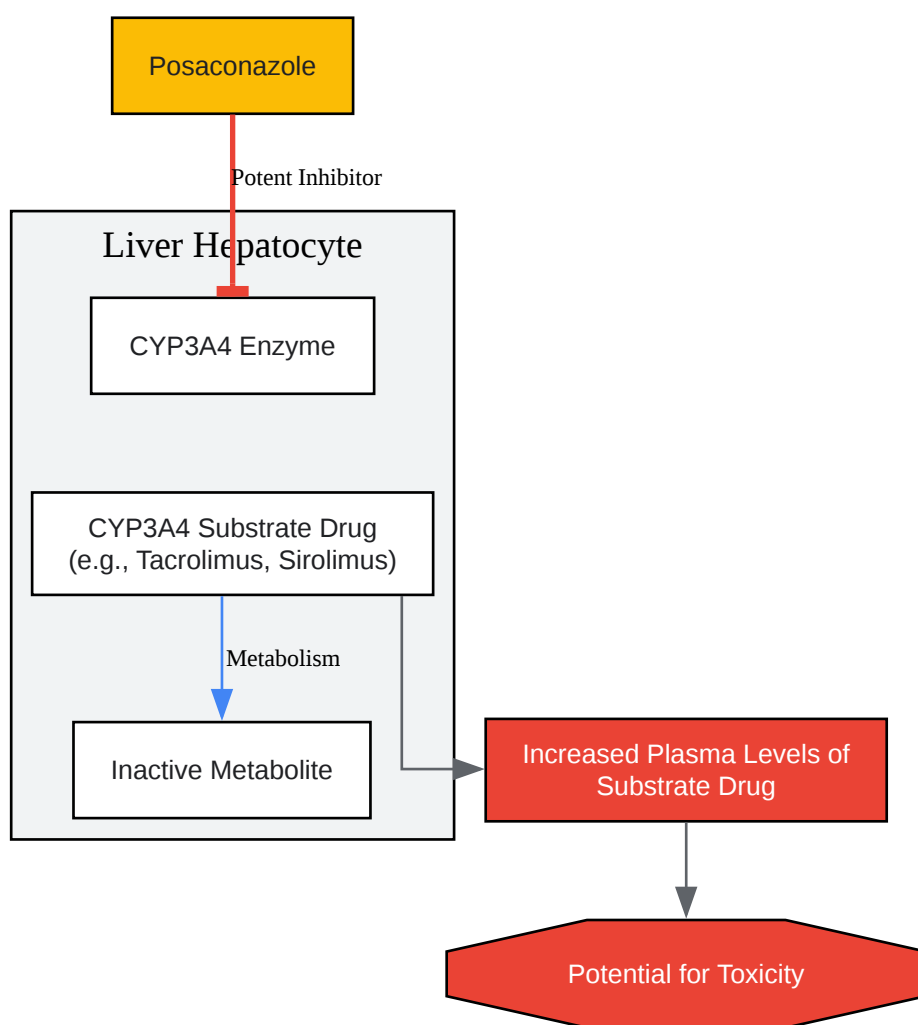


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Caption: Workflow for quantifying Posaconazole in patient samples using LC-MS/MS.

This workflow illustrates the typical steps involved in the therapeutic drug monitoring of Posaconazole. The use of **Posaconazole-D5** as an internal standard is a critical step to ensure the accuracy of the final reported concentration.

Posaconazole Drug-Drug Interaction Pathway



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